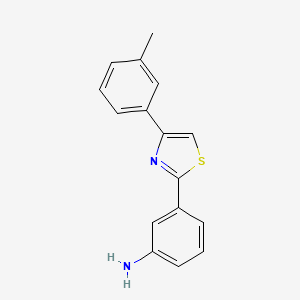
1-(Pyridin-2-yl)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is characterized by the presence of a pyridine ring attached to a cyclohexanamine moiety, forming a unique structure that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-2-yl)cyclohexanamine hydrochloride typically involves the reaction of pyridine derivatives with cyclohexanamine under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a high degree of purity .
Analyse Chemischer Reaktionen
1-(Pyridin-2-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring or cyclohexanamine moiety are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)cyclohexanamine hydrochloride can be compared with other similar compounds, such as:
Cyclohexanamine derivatives: These compounds share the cyclohexanamine moiety but differ in the substituents attached to the cyclohexane ring.
Pyridine derivatives: These compounds contain the pyridine ring but may have different functional groups attached to it.
The uniqueness of this compound lies in its specific combination of the pyridine ring and cyclohexanamine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1956382-96-9 |
|---|---|
Molekularformel |
C11H17ClN2 |
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
1-pyridin-2-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(7-3-1-4-8-11)10-6-2-5-9-13-10;/h2,5-6,9H,1,3-4,7-8,12H2;1H |
InChI-Schlüssel |
DLTFFKBJMSTHQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


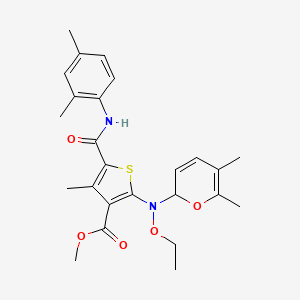
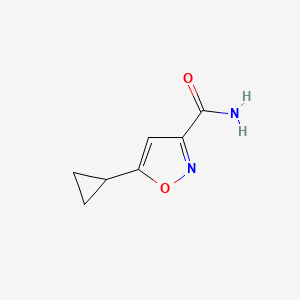
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)


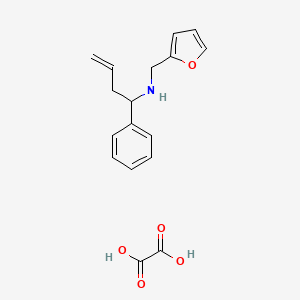
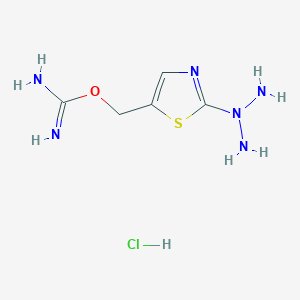
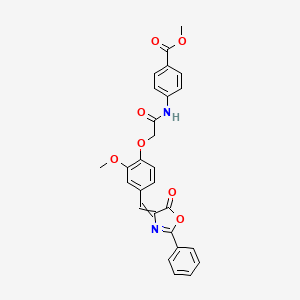
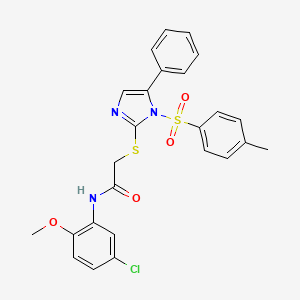

![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)


